molecular formula C15H19NO B3057660 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 83507-66-8

8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B3057660
CAS No.: 83507-66-8
M. Wt: 229.32 g/mol
InChI Key: YLEOMBARMPNDLK-UHFFFAOYSA-N
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Description

8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 83507-66-8) is a nitrogen-containing organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound features the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry and chemical synthesis. The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a privileged structure found in a wide range of biologically active molecules, including tropane alkaloids like the anticholinergic drug atropine (hyoscyamine) and the synthetic precursor tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) . The phenylethyl substitution on the nitrogen atom is a modification seen in various pharmacologically active compounds, suggesting its potential utility as a key intermediate. Researchers can employ this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel compounds for pharmacological screening, such as those with potential antiproliferative or receptor-binding activity . It is suitable for use in method development, analytical testing, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-10-13-6-7-14(11-15)16(13)9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEOMBARMPNDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540530
Record name 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83507-66-8
Record name 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent at 8-Position Molecular Formula Key Properties Reference
8-Azabicyclo[3.2.1]octan-3-one None (parent compound) C₇H₁₁NO MW 125.17; hydrophilic due to ketone
This compound 2-Phenylethyl C₁₅H₁₉NO Increased lipophilicity (logP ~2.5) [Synthetic analogs]
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one Benzoyl (aromatic acyl) C₁₄H₁₅NO₂ Higher polarity; susceptible to hydrolysis
8-Butyl-8-azabicyclo[3.2.1]octan-3-one Butyl (linear alkyl) C₁₁H₁₉NO Enhanced lipophilicity (logP ~3.0)
8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Indole-5-carbonyl (heteroaromatic) C₁₇H₁₇N₂O₂ Moderate solubility; π-π stacking potential

Key Observations :

  • The 2-phenylethyl group balances lipophilicity and stability, avoiding the hydrolytic vulnerability of acyl derivatives (e.g., benzoyl) .

Key Observations :

  • The 2-phenylethyl derivative is synthesized via straightforward alkylation, contrasting with the multi-step routes required for acyl or heterocyclic analogs .

Key Observations :

  • The 2-phenylethyl group’s aromaticity may favor interactions with neuroactive targets (e.g., dopamine transporters), similar to cocaine’s tropane core .
  • Acylated derivatives (e.g., benzoyl) show niche applications in cancer therapy but lack the metabolic stability of alkyl-substituted analogs .

Biological Activity

8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one, with the CAS number 83507-66-8, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H19_{19}NO
  • Molecular Weight : 229.317 g/mol
  • LogP : 2.3629 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests potential effects on dopaminergic and serotonergic pathways.

Pharmacological Studies

Recent studies have identified the compound as a selective antagonist for vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and social behavior . This antagonism could lead to therapeutic applications in disorders related to vasopressin dysregulation.

Cytotoxicity and Antitumor Activity

Research has shown that derivatives of the 8-azabicyclo[3.2.1]octane framework exhibit preferential toxicity towards tumor cells compared to normal cells. A study indicated that certain analogs demonstrated significant cytotoxic effects against various neoplasms, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Study 1: Vasopressin V(1A) Receptor Antagonism

In a study published in Tetrahedron Letters, a series of compounds based on the 8-azabicyclo[3.2.1]octane structure were synthesized and evaluated for their affinity towards the vasopressin V(1A) receptor. Compounds derived from this scaffold showed high selectivity and affinity, suggesting potential for treating conditions like anxiety and hypertension .

Study 2: Cytotoxic Effects on Tumor Cells

Another investigation focused on the cytotoxic properties of this compound and its derivatives. The study measured IC50_{50} values against several cancer cell lines, revealing that some derivatives had IC50_{50} values as low as 33.6 μg/mL, indicating strong antitumor activity .

Data Table: Summary of Biological Activities

Activity Effect Reference
Vasopressin V(1A) AntagonismHigh affinity and selectivity
CytotoxicitySignificant effects on tumor cells
Selective ToxicityPreferential toxicity towards malignant cells

Q & A

Q. What synthetic strategies are effective for preparing 8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one derivatives?

Methodological Answer:

  • Key Reactions : Stille cross-coupling and Suzuki coupling protocols are commonly employed to introduce aromatic substituents. For example, 3-(biaryl) derivatives were synthesized using Stille coupling with yields >70% .
  • Radical Cyclization : Radical-mediated cyclization using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99%) for bicyclic frameworks .
  • Functionalization : Substituents at the 8-position (e.g., phenylethyl groups) are introduced via alkylation or reductive amination of the azabicyclic core .

Q. How does the azabicyclo[3.2.1]octane scaffold influence pharmacological activity?

Methodological Answer:

  • Structural Rigidity : The bicyclic framework enforces conformational constraints, enhancing binding selectivity. For instance, the 8-azabicyclo[3.2.1]octane skeleton in BIMU 8 showed partial agonism at serotonin receptors due to restricted rotation .
  • Pharmacophore Placement : The 3-keto group and 8-substituents (e.g., phenylethyl) create hydrogen-bonding and hydrophobic interactions critical for transporter affinity (DAT, SERT, NET) .

Q. What in vitro assays are used to evaluate transporter binding affinity?

Methodological Answer:

  • Radioligand Binding : Competitive binding assays using [³H]WIN 35,428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET) quantify IC₅₀ values. Example: Derivatives with 2-(diarylmethoxyethylidenyl) groups showed DAT IC₅₀ = 12–85 nM .
  • Uptake Inhibition : HEK-293 cells expressing human transporters are used to measure inhibition of monoamine uptake (e.g., JHW 007 blocked cocaine-induced dopamine uptake with Ki = 4.7 nM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory binding data across transporters?

Methodological Answer:

  • Substituent Screening : Systematic variation of 8- and 3-position substituents identifies selectivity drivers. For example, 8-phenylethyl groups enhance DAT affinity, while diarylmethoxyethylidenyl moieties improve SERT/NET selectivity .
  • Computational Modeling : Docking studies using DAT/SERT/NET crystal structures (e.g., PDB 4M48) rationalize steric clashes or favorable π-π interactions. A 2023 study linked σ-2 receptor selectivity to 8-isopropyl substitutions .

Q. Table 1: Selectivity Ratios of Key Derivatives

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (DAT:SERT:NET)Reference
JHW 0074.7120851:25:18
NS88802203101218:26:1
8-Phenylethyl analog354502001:13:6

Q. What strategies mitigate low synthetic yields in radical cyclization reactions?

Methodological Answer:

  • Optimized Conditions : Use degassed toluene and controlled AIBN stoichiometry (0.1–0.2 eq) to minimize premature radical termination. Example: 7-alkoxy derivatives achieved 78% yield with 75–78% diastereomeric excess .
  • Protecting Groups : Boc-protection of the azabicyclic nitrogen prevents side reactions during alkylation or coupling steps .

Q. How can enantiomeric purity be ensured in chiral azabicyclo derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients. For example, (1R,5S)-8-cyclopropyl derivatives achieved >99% ee .
  • Asymmetric Synthesis : Catalytic asymmetric hydrogenation of ketone intermediates (e.g., Ru-BINAP catalysts) yields enantiopure products .

Q. What advanced techniques validate target engagement in vivo?

Methodological Answer:

  • PET Imaging : Radiolabeled analogs (e.g., [¹¹C]NS8880) with high NET affinity (Ki = 12 nM) enable real-time transporter visualization in rodent brains .
  • Electrophysiology : Intracellular recordings in myenteric neurons assess functional effects (e.g., BIMU 8 modulated slow EPSPs via 5-HT₄ receptors) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on σ-receptor vs. monoamine transporter affinity?

Methodological Answer:

  • Receptor Panels : Screen compounds against broad receptor panels (e.g., σ-1, σ-2, DAT, SERT) to identify off-target effects. Example: 8-isopropyl derivatives showed σ-2 Ki = 2.1 nM but DAT Ki > 500 nM .
  • Pharmacophore Overlap : Overlay crystal structures (e.g., σ-2 PDB 6DK1) to identify shared binding motifs. The 3-keto group in azabicyclo derivatives mimics σ-receptor ligand carbonyl interactions .

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic clearance or CYP450 interactions of 8-phenylethyl derivatives.
  • In Vivo Efficacy : Few studies correlate in vitro transporter affinity with behavioral outcomes (e.g., addiction models).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
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8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one

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